4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H15ClN2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with 1-methylcyclopentylmethyl chloride in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the 1-methylcyclopentylmethyl group.
1-Chloro-1-methylcyclopentane: Similar cyclopentyl structure but lacks the pyrazole ring.
4-Chloro-N-(1-methylcyclohexyl)aniline: Contains a similar cyclohexyl group but different aromatic ring.
Uniqueness
4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the 1-methylcyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16ClN3 |
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Molecular Weight |
213.71 g/mol |
IUPAC Name |
4-chloro-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H16ClN3/c1-10(4-2-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13) |
InChI Key |
RQLPUGUJRUHEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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